molecular formula C28H27N3O4S B2384972 3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one CAS No. 689227-99-4

3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one

Cat. No.: B2384972
CAS No.: 689227-99-4
M. Wt: 501.6
InChI Key: NBUCSBSRXADORA-UHFFFAOYSA-N
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Description

3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one ( 689227-99-4) is a quinazolinone derivative of significant interest in medicinal chemistry research. This complex molecule features a quinazolin-4-one core structure substituted with a benzyl group at the 3-position, a piperidine ring at the 6-position, and a 3,4-dihydroxyphenyl ketoethylsulfanyl moiety at the 2-position, yielding the molecular formula C28H27N3O4S and a molecular weight of 501.60 g/mol . The compound's structural characteristics, particularly the piperidine substitution pattern, suggest potential research applications as a chemical scaffold for investigating acetylcholinesterase (AChE) inhibition, based on studies of structurally similar quinazoline derivatives . Additionally, the presence of the catechol (3,4-dihydroxyphenyl) unit may contribute to antioxidant properties worthy of investigation in oxidative stress models. Researchers are exploring this compound and its analogs in various bioactivity studies, including cytotoxicity screening against human cancer cell lines, where related quinazolinone compounds have demonstrated promising activity . The specific arrangement of molecular features in this compound makes it a valuable intermediate for structure-activity relationship studies in drug discovery programs targeting neurological disorders and oncological conditions. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls.

Properties

IUPAC Name

3-benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c32-24-12-9-20(15-25(24)33)26(34)18-36-28-29-23-11-10-21(30-13-5-2-6-14-30)16-22(23)27(35)31(28)17-19-7-3-1-4-8-19/h1,3-4,7-12,15-16,32-33H,2,5-6,13-14,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUCSBSRXADORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC(=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Method :

  • Starting Material : Anthranilic acid reacts with formamide at 120°C to form quinazolin-4(3H)-one ().
  • Chlorination : Treatment with POCl₃/DMF yields 4-chloroquinazoline, a key intermediate for further substitutions ().

Example :

  • Anthranilic acid (1 eq.) + formamide (excess) → quinazolin-4(3H)-one (62–76% yield) ().
  • Chlorination: Quinazolin-4(3H)-one + POCl₃/DMF → 4-chloroquinazoline (62.5% yield) ().

Optimization : Use of DMF as a solvent and catalyst enhances regioselectivity ().

Incorporation of 3-Benzyl Group

Alkylation of Secondary Amine

Method :

  • Substrate : 3-Aminoquinazolin-4-one.
  • Benzylation : Benzyl bromide (1.5 eq.) in THF with K₂CO₃ as base ().

Example :

  • 3-Amino-6-piperidin-1-ylquinazolin-4-one + benzyl bromide → 3-benzyl-6-piperidin-1-ylquinazolin-4-one (85% yield) ().

Alternative : Use of CDI (carbonyldiimidazole) for activation in toluene at 60°C ().

Thioether Formation at Position 2

Thiolation with Mercaptoacetic Acid Derivatives

Method :

  • Substrate : 2-Chloroquinazolin-4-one.
  • Reaction : 2-(3,4-Diacetoxyphenyl)-2-oxoethyl mercaptan (1.2 eq.) in DMF with K₂CO₃ ().

Example :

  • 2-Chloro-3-benzyl-6-piperidin-1-ylquinazolin-4-one + HS-CH₂-CO-C₆H₃(OAc)₂ → thioether intermediate (70% yield).
  • Deprotection : Acetyl groups removed via hydrolysis with HCl/MeOH ().

Optimization : Protecting the catechol moiety (e.g., acetylation) prevents oxidation during synthesis ().

Final Coupling and Deprotection

Condensation with 3,4-Dihydroxyphenylglyoxylic Acid

Method :

  • Substrate : 2-Mercapto-3-benzyl-6-piperidin-1-ylquinazolin-4-one.
  • Coupling : 3,4-Dihydroxyphenylglyoxylic acid (1 eq.) with EDC/HOBt in DCM ().

Example :

  • Thiol intermediate + 3,4-dihydroxyphenylglyoxylic acid → target compound (65% yield after deprotection) ().

Comparative Analysis of Methods

Step Method Yield (%) Key Conditions Reference
Quinazolin-4-one core Formamide cyclization 62–76 120°C, 6–8 hours
6-Piperidin-1-yl SNAr with piperidine 78 DMF, 80°C, 12–24 hours
3-Benzyl Alkylation with benzyl bromide 85 THF, K₂CO₃, reflux
2-Thioether Thiolation with mercaptoacetate 70 DMF, K₂CO₃, 60°C
Final coupling EDC/HOBt-mediated condensation 65 DCM, rt, 12 hours

Challenges and Solutions

  • Regioselectivity : Use of electron-deficient quinazoline intermediates ensures substitutions occur at positions 2 and 6 ().
  • Catechol Protection : Acetylation prevents oxidation; deprotection with HCl/MeOH restores hydroxyl groups ().
  • Thioether Stability : Anhydrous conditions and inert atmospheres minimize disulfide formation ().

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core or the carbonyl groups, potentially yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides for alkylation and thiolating agents for introducing sulfanyl groups are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction of the quinazolinone core can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is synthesized through a multi-step process involving the reaction of quinazolinone derivatives with benzyl and piperidine moieties. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Key Properties:

  • Antioxidant Activity: The presence of hydroxyl groups in the structure contributes to its antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting its utility in treating infections .

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes linked to disease processes:

  • Acetylcholinesterase Inhibition:
    • The compound has shown promising results as an acetylcholinesterase inhibitor, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitors of this enzyme help increase acetylcholine levels in the brain, potentially improving cognitive function .
    • In vitro assays demonstrated significant inhibitory activity, with IC50 values indicating effective concentrations for therapeutic use.
  • α-Glucosidase Inhibition:
    • Studies have also explored its potential as an α-glucosidase inhibitor, which is beneficial for managing type 2 diabetes mellitus by delaying carbohydrate absorption. The compound's structural characteristics favor binding to the enzyme's active site, thus inhibiting its activity .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds, providing insights into the efficacy and potential applications of 3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundResult/Outcome
Antioxidant3-Benzyl derivativeSignificant protective effect
AntimicrobialRelated quinazolin derivativesEffective against Gram-positive bacteria
Acetylcholinesterase Inhibition3-Benzyl derivativeIC50 = 2.7 µM (strong inhibition)
α-Glucosidase InhibitionSimilar compoundsEffective in delaying glucose absorption

Mechanism of Action

The mechanism of action of 3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations

Core Heterocycle Differences: The target compound’s quinazolin-4-one core distinguishes it from pyrimidinones () and benzoxazolones (). Quinazolinones are more rigid and planar, favoring interactions with aromatic enzyme pockets (e.g., EGFR kinases) . Pyrimidinones (e.g., ) are simpler to synthesize via one-pot methods but lack the extended π-system of quinazolinones, reducing binding specificity.

Substituent Impact: Catechol Group: The 3,4-dihydroxyphenyl group in the target compound is absent in analogs from –3. This moiety may confer redox activity, analogous to natural polyphenols, but could also increase metabolic instability . Sulfanyl Linkage: Compared to sulfinyl groups (), sulfanyl (thioether) bonds are less polar but more metabolically stable. The sulfanyl-oxoethyl chain in the target compound may act as a flexible spacer for target engagement. Piperidine vs. Iodo Substituents: The 6-piperidinyl group in the target compound likely enhances solubility and membrane permeability relative to the 6-iodo substituent in ’s analog, which may be used for radiolabeling .

In contrast, pyrimidinones () are synthesized efficiently via FeCl₃-catalyzed one-pot reactions (80–90% yields) .

Research Findings and Gaps

  • Activity Data: No direct biological data for the target compound are available in the provided evidence. However, structurally related quinazolinones (e.g., ) show anticancer activity, while pyrimidinones () exhibit antimicrobial effects.
  • Stability and ADME : The catechol group may lead to rapid oxidation or conjugation, necessitating prodrug strategies. Piperidine substituents (as in the target compound) could mitigate this by improving lipophilicity .
  • Comparative Efficacy: Pyrimidinones from have higher synthetic yields but lack the multifunctionality of the target compound. Benzoxazolones () may share CNS activity but differ in target selectivity.

Biological Activity

The compound 3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.41 g/mol. The compound features a complex structure that includes a benzyl group, a piperidine ring, and a quinazolinone moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H18N2O3S
Molecular Weight342.41 g/mol
InChIInChI=1S/C18H18N2O3S/c1-11-7-12(2)20-18(14(11)9-19)24-10-15(21)13-5-6-16(22-3)17(8-13)23-4/h5-8H,10H2,1-4H3
InChIKeyNCUYANKHFQPXFB-UHFFFAOYSA-N

Antidiabetic Activity

Recent studies have identified 3-Benzyl derivatives as potential α-glucosidase inhibitors , which are crucial in managing diabetes by slowing carbohydrate absorption. For instance, compounds derived from this class have shown promising results with IC50 values significantly lower than the standard drug acarbose. One study reported several derivatives with IC50 values ranging from 49.40 μM to 83.20 μM compared to acarbose's IC50 of 143.54 μM .

Antioxidant Properties

The presence of hydroxyl groups in the structure enhances the antioxidant potential of the compound. Research indicates that such compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases.

The mechanism by which 3-Benzyl derivatives exert their biological effects often involves the interaction with specific enzymes or receptors in metabolic pathways. For example, molecular docking studies suggest that these compounds may bind effectively to the active site of α-glucosidase, inhibiting its activity and thus delaying glucose absorption .

Study on Antidiabetic Effects

In a controlled laboratory setting, various derivatives of 3-Benzyl compounds were synthesized and tested for their α-glucosidase inhibitory activity. The results indicated that modifications to the benzyl and piperidine groups could enhance inhibitory potency. The study concluded that structural variations significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Antioxidant Efficacy Assessment

Another study evaluated the antioxidant capacity of 3-Benzyl derivatives using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated that these compounds possess significant antioxidant activity, supporting their potential use in preventing oxidative damage in cells .

Q & A

Q. How can researchers optimize the synthesis of 3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of anhydrous conditions, temperature (e.g., 60–80°C for condensation steps), and catalysts (e.g., sodium acetate or ammonium acetate for buffering). Purification via flash column chromatography using ethyl acetate/hexane gradients (e.g., 65:35 methanol-buffer mobile phases) ensures high purity . Reaction intermediates, such as the sulfanyl-ethyl moiety, require inert atmospheres to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups like the benzyl and piperidinyl moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (MS) validate molecular weight and purity. Infrared (IR) spectroscopy identifies key bonds (e.g., C=O at ~1700 cm⁻¹) . X-ray crystallography, if available, resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using buffer solutions (e.g., pH 4.6 sodium acetate/1-octanesulfonate) at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and compare retention times to detect hydrolyzed byproducts (e.g., cleavage of the sulfanyl group) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines at 1–100 µM concentrations. Dose-response curves (IC₅₀ calculations) and molecular docking to predict binding affinities to targets like quinazoline-binding enzymes .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological efficacy across studies be resolved?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., solvent polarity in assays affecting solubility). Validate results using orthogonal methods: compare enzyme inhibition data with cellular uptake studies (LC-MS quantification) and in vivo pharmacokinetics (plasma half-life, bioavailability) .

Q. What experimental design principles should guide studies on its environmental fate and ecotoxicity?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:
  • Lab studies : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 7–8.
  • Ecosystem models : Use randomized block designs (split-split plots for time-series analysis) to assess bioaccumulation in aquatic organisms .

Q. How can structure-activity relationship (SAR) studies be structured to enhance target selectivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 3,4-dihydroxyphenyl with methoxy groups) and compare IC₅₀ values across targets. Use QSAR models to correlate electronic parameters (Hammett constants) with activity. Validate via crystallography of ligand-target complexes .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Lyophilize the compound under nitrogen and store at -80°C in amber vials. Add antioxidants (e.g., 0.01% BHT) to DMSO stock solutions. Monitor peroxide formation in solvents via iodometric titration .

Q. How can researchers investigate its potential synergistic effects with other therapeutic agents?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine with cisplatin or doxorubicin in cancer cell lines and assess apoptosis via flow cytometry (Annexin V/PI staining). Synergy is confirmed if FIC <0.5 .

Q. What computational methods are suitable for predicting its metabolic pathways?

  • Methodological Answer :
    Use in silico tools like Schrödinger’s MetaSite or CypReact to simulate cytochrome P450-mediated oxidation (e.g., hydroxylation of the piperidinyl ring). Validate predictions with microsomal incubation studies (LC-MS/MS metabolite profiling) .

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